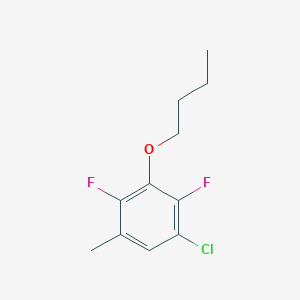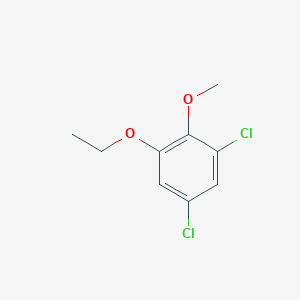
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene is an organic compound with the molecular formula C11H13ClF2O It is a derivative of benzene, substituted with butoxy, chloro, difluoro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene typically involves the substitution reactions on a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 1-chloro-2,4-difluoro-5-methylbenzene is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol for methoxy substitution.
Oxidation: Potassium permanganate in acidic medium for oxidation of the butoxy group.
Reduction: Lithium aluminum hydride in dry ether for reduction of difluoro groups.
Major Products
Substitution: 3-Butoxy-1-methoxy-2,4-difluoro-5-methylbenzene.
Oxidation: 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzoic acid.
Reduction: 3-Butoxy-1-chloro-2-fluoro-5-methylbenzene.
Applications De Recherche Scientifique
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups like chloro and difluoro enhances its reactivity towards nucleophiles. The butoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butoxy-1-chloro-2,4-difluorobenzene
- 3-Butoxy-1-chloro-2,4-difluoro-5-ethylbenzene
- 3-Butoxy-1-chloro-2,4-difluoro-5-isopropylbenzene
Uniqueness
3-Butoxy-1-chloro-2,4-difluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both butoxy and difluoro groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-butoxy-1-chloro-2,4-difluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2O/c1-3-4-5-15-11-9(13)7(2)6-8(12)10(11)14/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHXZVSNNCPGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1F)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(4-Chlorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031315.png)







